7-Amino-2-naphthol hydrochloride
Overview
Description
7-Amino-2-naphthol hydrochloride, also known as 7-aminonaphthalen-2-ol hydrochloride, is a compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.64 g/mol . The compound is a derivative of 7-Amino-2-naphthol .
Synthesis Analysis
A study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions has been reported . In one of the methods, 1-amino-2-naphthol hydrochloride is used as a common substrate . For instance, 2-methylnaphtho[1,2-d]oxazole and 2-phenylnaphtho[1,2-d]oxazole were synthesized using carboxylic acid derivatives, namely acetic anhydride and benzoyl chloride respectively .Molecular Structure Analysis
The IUPAC name of this compound is 7-aminonaphthalen-2-ol;hydrochloride . The InChI string is InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H . The Canonical SMILES is C1=CC(=CC2=C1C=CC(=C2)O)N.Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 195.0450916 g/mol . The topological polar surface area is 46.2 Ų .Scientific Research Applications
1. Organic Synthesis
7-Amino-2-naphthol hydrochloride is utilized in organic synthesis. For example, in the formation of benzyl sulfides and polycyclic amines, 2-naphthol derivatives, closely related to 7-amino-2-naphthol, play a crucial role. These compounds are used as organic photoacids in acid-catalyzed condensations with other substances, such as aldehydes, to create complex organic molecules (Strada, Fredditori, Zanoni, & Protti, 2019).
2. Electropolymerization and Redox Processes
In the field of electrochemistry, studies have shown the significant influence of anions on the electropolymerization and redox processes of poly(5-amino 1-naphthol), a polymer closely related to 7-amino-2-naphthol. This research is vital in understanding the electroactivity of polymers and their potential applications in electronic devices and sensors (Cintra, Torresi, Louarn, & Torresi, 2004).
3. Synthesis of Novel Compounds
This compound is instrumental in synthesizing novel organic compounds. For instance, it has been used in the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, both of which are important for chemical research and potential pharmaceutical applications (Csütörtöki, Szatmári, Heydenreich, Koch, Starke, Fülöp, & Kleinpeter, 2012).
4. Environmental Applications
Studies have explored the use of naphthol derivatives in environmental applications, such as the anaerobic treatment of azo dyes. Derivatives like 1-amino-2-naphthol, closely related to 7-amino-2-naphthol, play a significant role as redox mediators in the degradation of dyes, indicating potential for wastewater treatment and environmental remediation (Méndez-Paz, Omil, & Lema, 2005).
5. Applications in Biochemistry
In biochemistry, 7-amino-2-naphthol derivatives have been used for site-specific modifications in proteins. This application is critical for studying protein function and developing new biochemical tools (Chen & Tsao, 2013).
Safety and Hazards
The safety data sheet for a related compound, Naphthalene, indicates that it is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . Personal protective equipment should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
7-Amino-2-naphthol hydrochloride is a derivative of 2-naphthol, an important starting material in various organic transformations . .
Mode of Action
It’s known that 1-amino-2-naphthol, a similar compound, undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines
Biochemical Pathways
It’s known that 2-naphthol, a related compound, is utilized in several kinds of organic reactions, leading to the formation of various organic molecules with potent biological properties .
Result of Action
It’s known that 1-amino-2-naphthol, a similar compound, was used in a study on the degradation of the azo dye acid orange 7 in a batch anaerobic unstirred assay
Action Environment
It’s known that the hydrochloride form of 1-amino-2-naphthol is unstable in solution and decomposes rapidly, but this decomposition can largely be prevented by the addition of sodium bisulfite . This suggests that the stability of this compound might be similarly influenced by environmental factors such as pH and the presence of certain chemicals.
Biochemical Analysis
Biochemical Properties
7-Amino-2-naphthol hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of certain bacteria by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit cell growth and viability in certain bacterial strains . This compound can interfere with cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of enzymes involved in critical metabolic pathways, leading to reduced cell proliferation and altered metabolic states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to a cascade of biochemical changes within the cell . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and other interactions with biomolecules is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, may occur at high doses. It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical to its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the cytoplasm, where it can affect enzyme activity and metabolic processes.
Properties
IUPAC Name |
7-aminonaphthalen-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLTUHMDULKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51761-16-1 | |
Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2-naphthol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-amino-2-naphthol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.